molecular formula C12H17F3NO4- B13386184 1,3-Pyrrolidinedicarboxylic acid, 4-methyl-4-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester

1,3-Pyrrolidinedicarboxylic acid, 4-methyl-4-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester

Cat. No.: B13386184
M. Wt: 296.26 g/mol
InChI Key: VJHZYPGXOSVREB-UHFFFAOYSA-M
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Description

1,3-Pyrrolidinedicarboxylic acid, 4-methyl-4-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with methyl, trifluoromethyl, and tert-butyl ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 4-methyl-4-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.

    Introduction of Substituents: Methyl and trifluoromethyl groups are introduced using specific reagents under controlled conditions.

    Esterification: The final step involves esterification to introduce the tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Pyrrolidinedicarboxylic acid, 4-methyl-4-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-Pyrrolidinedicarboxylic acid, 4-methyl-4-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 4-methyl-4-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Piperidinedicarboxylic acid, 6-phenyl-, 1-(1,1-dimethylethyl) ester
  • 1,2-Piperidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester
  • 1,3-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) 3-methyl ester

Uniqueness

1,3-Pyrrolidinedicarboxylic acid, 4-methyl-4-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of trifluoromethyl and tert-butyl ester groups enhances its stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C12H17F3NO4-

Molecular Weight

296.26 g/mol

IUPAC Name

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H18F3NO4/c1-10(2,3)20-9(19)16-5-7(8(17)18)11(4,6-16)12(13,14)15/h7H,5-6H2,1-4H3,(H,17,18)/p-1

InChI Key

VJHZYPGXOSVREB-UHFFFAOYSA-M

Canonical SMILES

CC1(CN(CC1C(=O)[O-])C(=O)OC(C)(C)C)C(F)(F)F

Origin of Product

United States

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